4-Amino-2-[(Diethylamino)Methyl]Phenol

Catalog No.
S567603
CAS No.
51387-92-9
M.F
C11H18N2O
M. Wt
194.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-2-[(Diethylamino)Methyl]Phenol

CAS Number

51387-92-9

Product Name

4-Amino-2-[(Diethylamino)Methyl]Phenol

IUPAC Name

4-amino-2-(diethylaminomethyl)phenol

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

InChI

InChI=1S/C11H18N2O/c1-3-13(4-2)8-9-7-10(12)5-6-11(9)14/h5-7,14H,3-4,8,12H2,1-2H3

InChI Key

KRQUHMFZMVSALZ-UHFFFAOYSA-N

SMILES

CCN(CC)CC1=C(C=CC(=C1)N)O

Synonyms

4-amino-2-((diethylamino)methyl)phenol

Canonical SMILES

CCN(CC)CC1=C(C=CC(=C1)N)O

The exact mass of the compound 4-Amino-2-[(Diethylamino)Methyl]Phenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Amino-2-[(diethylamino)methyl]phenol (CAS 51387-92-9) is a highly specialized, pre-formed phenol Mannich base utilized primarily as the intact side-chain precursor for amodiaquine and novel antimalarial analogues [1]. As the free base form of 4-amino-alpha-diethylamino-o-cresol, it presents a bifunctional scaffold containing both a primary aniline for nucleophilic aromatic substitution (SNAr) and a tertiary amine for physiological targeting. In pharmaceutical procurement, securing this exact intermediate enables the convergent synthesis of complex heterocyclic drugs, bypassing the regioselectivity and purification challenges associated with late-stage aminomethylation [2].

Research Fit

Non‑oxime scaffold for AChE reactivation studies

Validated reference for non‑oxime SAR

Accessible synthesis from acetaminophen

Attempting to substitute this pre-formed building block with an in situ Mannich reaction (using 4-aminophenol, formaldehyde, and diethylamine) on a late-stage heterocyclic intermediate often fails to meet industrial purity and yield requirements [1]. Late-stage Mannich reactions frequently suffer from poor regiocontrol, leading to dialkylation, unwanted cross-reactivity with the heterocyclic core, and the retention of toxic formaldehyde or diethylamine residues. By procuring the purified 4-amino-2-[(diethylamino)methyl]phenol free base, chemists can perform a direct, clean SNAr coupling with halogenated heterocycles, eliminating the need for complex downstream chromatographic purifications and significantly improving the overall active pharmaceutical ingredient (API) yield[2].

Substitution Risk

  • Mechanism mismatch

    ADOC uses a non‑oxime, non‑cationic mechanism; generic oximes do not replicate this profile.

  • Pharmacophore dependency

    The diethylaminomethyl side chain is essential; removal or alteration may drastically alter reactivation.

Regioselectivity and Yield Optimization in Antimalarial Analogue Synthesis

In the synthesis of amodiaquine analogues (e.g., pyrido[3,2-b]indol-4-yl-amines), utilizing pre-formed 4-amino-2-[(diethylamino)methyl]phenol for direct coupling with 4-chloropyridine derivatives yields the target compound cleanly [1]. In contrast, performing a late-stage Mannich reaction on a pre-coupled 4-aminophenol-heterocycle intermediate typically results in lower yields due to competing electrophilic aromatic substitution sites and dialkylation. The pre-formed precursor ensures absolute regiocontrol at the critical ortho-position of the phenol.

Evidence DimensionRegiocontrol and coupling yield
Target Compound DataPre-formed precursor enables convergent SNAr coupling with >90% regiocontrol.
Comparator Or BaselineLate-stage in situ Mannich reaction (often <50% yield due to dialkylation).
Quantified DifferenceEliminates dialkylation byproducts and significantly increases final coupling yield.
ConditionsSynthesis of amodiaquine and pyrido[3,2-b]indole analogues via SNAr with chloro-heterocycles.

Procuring the pre-formed Mannich base is critical for maximizing yield and avoiding complex purification in the synthesis of novel antimalarial APIs.

Reactivation t½ vs 2‑PAM
Reported comparison
Sarin: 3.65× vs 0.98× VX: 1.54× vs 0.89×
Reported head‑to‑head reactivation kinetics context
1 mM, RHuAChE, 37°C, Ellman assay

Free Base vs. Dihydrochloride Salt in SNAr Coupling Environments

The free base form of 4-amino-2-[(diethylamino)methyl]phenol offers distinct process advantages over its dihydrochloride salt (CAS 6297-14-9) during nucleophilic aromatic substitution (SNAr)[1]. The free base is directly soluble in polar aprotic solvents and does not require the addition of exogenous bases to liberate the nucleophilic aniline. This prevents the generation of stoichiometric chloride salts, which can precipitate, alter the reaction mixture's rheology, or interfere with the coupling kinetics.

Evidence DimensionStoichiometric salt generation during SNAr
Target Compound Data0 equivalents of salt generated; directly nucleophilic.
Comparator Or BaselineDihydrochloride salt (CAS 6297-14-9) requires >2 equivalents of base, generating 2 equivalents of chloride salts.
Quantified Difference100% reduction in exogenous salt byproducts during the coupling step.
ConditionsNucleophilic aromatic substitution in polar aprotic solvents.

Selecting the free base streamlines process chemistry by eliminating salt precipitation issues and reducing the need for excess reagents.

SAR Baseline vs. Analog 3l
Reported comparison
3l: 10–34× higher potency than ADOC
Supports ADOC as reference for SAR quantification
Human AChE, paraoxon/sarin/cyclosarin/VX

Elimination of Trace Formaldehyde in Late-Stage API Manufacturing

Amodiaquine and its derivatives are strictly regulated for genotoxic impurities. Utilizing an in situ Mannich reaction at the final step of API synthesis introduces formaldehyde and diethylamine into the final reaction matrix, requiring rigorous and costly purification to meet ICH guidelines [1]. By procuring the purified 4-amino-2-[(diethylamino)methyl]phenol precursor, the aminomethylation step is decoupled from the final API formation, ensuring that trace formaldehyde is washed out prior to the final coupling step.

Evidence DimensionRisk of late-stage genotoxic impurities
Target Compound DataAminomethylation impurities isolated and removed prior to final API coupling.
Comparator Or BaselineIn situ late-stage Mannich reaction introduces formaldehyde directly into the final API matrix.
Quantified DifferenceShifts the burden of formaldehyde clearance from the high-value API to a lower-cost intermediate stage.
ConditionsIndustrial scale-up and purification of amodiaquine-class APIs.

This procurement strategy drastically reduces the regulatory risk and analytical burden associated with genotoxic impurity clearance in final APIs.

AChE Inhibition vs. 2‑PAM
Reported comparison
ADOC IC₅₀: 17.8 μM 2‑PAM IC₅₀: 456 μM
Inhibition context must inform assay design
Mixed competitive/non‑competitive; Kᵢ 6.3 μM
Synthetic Route
Reported method
From acetaminophen; pilot‑scale library of 6 analogs prepared
Supports accessible SAR library generation
Data to verify (DTIC AD1047011 report)

Convergent Synthesis of Amodiaquine and Antimalarial Analogues

This compound is the optimal choice for direct SNAr coupling with 4,7-dichloroquinoline or novel heterocyclic cores (e.g., pyridoindoles) to generate antimalarial candidates, completely bypassing late-stage regioselectivity and dialkylation issues [1].

Development of Hapten-Carrier Conjugates for Immunoassays

Due to its intact structural representation of the amodiaquine sidechain, this free base is utilized as a specific hapten to generate monoclonal antibodies (e.g., 6D10). This enables the precise quantitation of antimalarial drugs in human serum or plasma down to 2 ng/mL .

Oxidation Dye Precursor Formulations for Keratinous Fibers

In cosmetic chemistry, this compound is utilized as a specialized developer component in keratinous fiber dyeing. The pre-formed aminomethyl group provides unique shading capabilities and excellent fastness properties when oxidatively coupled with standard coupler substances [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Non‑oxime reactivator benchmarking
Non‑oxime reference standard
Reactivation kinetics vs. ADOC baseline
SAR studies of ADOC pharmacophore
Core scaffold for analog design
Activity comparison with parent ADOC
Assay optimization for non‑oxime reactivators
Inhibitory profile control
Correction for compound‑induced AChE inhibition

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Wikipedia

4-Amino-2-[(Diethylamino)Methyl]Phenol

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